molecular formula C13H11ClO5 B13929815 7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13929815
M. Wt: 282.67 g/mol
InChI Key: FTRKQTKMXUBRMJ-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid is a chemical compound with the molecular formula C13H11ClO5 It is a derivative of naphthalene, characterized by the presence of chloro, hydroxy, and methoxy functional groups

Preparation Methods

The synthesis of 7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone derivative, while nucleophilic substitution of the chloro group can yield various substituted naphthalene derivatives.

Scientific Research Applications

7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its structural features are of interest in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid include other naphthalene derivatives with different substituents. For example:

    4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid: Lacks the chloro group, resulting in different reactivity and biological activity.

    7-Bromo-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid: The bromo group can lead to different substitution reactions compared to the chloro group.

    7-Chloro-4-hydroxy-2-naphthalenecarboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H11ClO5

Molecular Weight

282.67 g/mol

IUPAC Name

7-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H11ClO5/c1-18-10-5-8(14)12(19-2)7-3-6(13(16)17)4-9(15)11(7)10/h3-5,15H,1-2H3,(H,16,17)

InChI Key

FTRKQTKMXUBRMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=CC(=C2)C(=O)O)O)OC)Cl

Origin of Product

United States

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